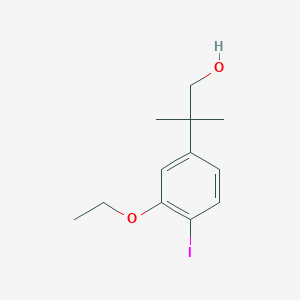
2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol
Overview
Description
2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol is an organic compound that belongs to the class of iodobenzenes It is characterized by the presence of an ethoxy group at the second position, a hydroxy group at the fourth position, and a tert-butyl group at the second position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol typically involves the iodination of a suitable precursor. One common method involves the reaction of 2-ethoxy-4-(2-hydroxy-1,1-dimethylethyl)benzene with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium azide in dimethyl sulfoxide at room temperature.
Major Products Formed
Oxidation: 2-Ethoxy-4-(2-oxopropyl)iodobenzene.
Reduction: 2-Ethoxy-4-(2-hydroxy-1,1-dimethylethyl)benzene.
Substitution: 2-Ethoxy-4-(2-hydroxy-1,1-dimethylethyl)azidobenzene.
Scientific Research Applications
2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a radiolabeling agent in biological studies due to the presence of the iodine atom.
Medicine: Explored for its potential use in the development of radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol depends on the specific application. In radiolabeling, the iodine atom can be replaced with a radioactive isotope, allowing the compound to be used as a tracer in imaging studies. The molecular targets and pathways involved vary depending on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-(2-hydroxy-1,1-dimethylethyl)chlorobenzene: Similar structure but with a chlorine atom instead of iodine.
2-Ethoxy-4-(2-hydroxy-1,1-dimethylethyl)bromobenzene: Similar structure but with a bromine atom instead of iodine.
2-Ethoxy-4-(2-hydroxy-1,1-dimethylethyl)fluorobenzene: Similar structure but with a fluorine atom instead of iodine.
Properties
Molecular Formula |
C12H17IO2 |
|---|---|
Molecular Weight |
320.17 g/mol |
IUPAC Name |
2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H17IO2/c1-4-15-11-7-9(5-6-10(11)13)12(2,3)8-14/h5-7,14H,4,8H2,1-3H3 |
InChI Key |
OEDJQJPTJXCUGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)CO)I |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














